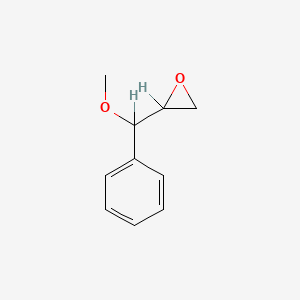

(alpha-Methoxybenzyl)oxirane

Description

Strategic Utility of Epoxides as Fundamental Intermediates in Chemical Transformations

Epoxides are three-membered cyclic ethers whose high reactivity stems from significant ring strain, estimated to be around 13 kcal/mol. rsc.org This inherent strain makes the epoxide ring susceptible to opening by a wide array of nucleophiles, rendering epoxides as exceptionally useful electrophilic intermediates in organic synthesis. libretexts.orgnumberanalytics.comjsynthchem.com The ring-opening process can be catalyzed by both acid and base, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. libretexts.orgjsynthchem.com

Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. libretexts.org Conversely, under acidic conditions, the reaction often proceeds with substantial SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org This tunable reactivity allows for the stereospecific and regioselective introduction of two vicinal functional groups, a cornerstone strategy in the synthesis of complex molecules.

The synthetic utility of epoxides is vast, serving as precursors to a multitude of functional groups, including 1,2-diols, amino alcohols, and hydroxy-thiols. rroij.com Their importance is highlighted by their role in the total synthesis of numerous natural products and pharmaceuticals. thieme-connect.comnumberanalytics.com For instance, epoxide intermediates are crucial in the synthesis of the anticancer drug Taxol and the neurotoxic polyether Brevetoxin. numberanalytics.com The ability to construct chiral epoxides through asymmetric epoxidation further elevates their status, providing access to enantiomerically pure and complex molecular scaffolds. numberanalytics.com

Positioning of (alpha-Methoxybenzyl)oxirane as a Versatile Synthetic Building Block

This compound, with the chemical formula C9H10O2, is an epoxide that features a methoxybenzyl group directly attached to the oxirane ring. thieme-connect.com This substitution pattern positions it as a valuable building block for several reasons. The aryl group provides a structural motif common in many biologically active molecules and offers sites for further functionalization. The methoxy (B1213986) substituent, being an electron-donating group, can influence the electronic properties of the aromatic ring and the reactivity of the epoxide. It can enhance solubility in polar organic solvents and stabilize intermediates formed during ring-opening reactions.

The primary utility of this compound lies in its ring-opening reactions, which provide a pathway to a variety of substituted β-amino alcohols, diols, and other derivatives. These products are often key fragments in the synthesis of pharmaceuticals and agrochemicals. thieme-connect.com For example, the reaction of aryl-substituted epoxides with amines is a fundamental method for preparing β-amino alcohols, a structural core found in many β-blockers and other medicinal agents. rroij.comopenaccessjournals.com

The reactivity of this compound is modulated by its substituents. While the methoxy group can decrease the electrophilicity of the oxirane ring compared to unsubstituted epoxides, the compound remains highly susceptible to acid-catalyzed ring-opening. This allows for controlled reactions with a range of nucleophiles. Research on related aryl-substituted epoxides has demonstrated their utility in palladium-catalyzed isomerizations to form benzylic aldehydes and ketones, further expanding their synthetic potential. acs.org

The diastereoselective synthesis of various heterocyclic systems can also be initiated from aryl-substituted epoxides. For instance, the reaction of epoxides with imines can lead to the formation of β-lactams, a class of compounds famous for their antibiotic properties. researchgate.netnih.gov The stereochemistry of the starting epoxide can be translated into the final product, making this compound a potentially valuable chiral building block when prepared in an enantiomerically pure form.

Table 1: Illustrative Ring-Opening Reactions of Aryl-Substituted Epoxides

| Nucleophile | Product Type | Catalyst/Conditions | Regioselectivity | Reference |

| Amines | β-Amino Alcohols | Acetic Acid | High | rsc.org |

| Anilines | β-Amino Alcohols | Zinc(II) Perchlorate | High | organic-chemistry.org |

| Water | 1,2-Diols | Acid or Base Catalysis | Dependent on conditions | jsynthchem.com |

| Grignard Reagents | Alcohols | - | Benzylic position attack | nih.gov |

Evolution of Epoxide Chemistry Relevant to this compound Analogues

The chemistry of epoxides has evolved significantly, particularly in the area of asymmetric synthesis. The development of catalytic asymmetric epoxidation methods has been a major breakthrough, allowing for the synthesis of chiral epoxides from prochiral alkenes with high enantioselectivity. pnas.orgresearchgate.net These methods are directly relevant to the synthesis of enantiopure this compound and its analogues.

A landmark development was the Sharpless-Katsuki epoxidation, which utilizes a titanium-tartrate complex to catalyze the highly enantioselective epoxidation of allylic alcohols. numberanalytics.com While not directly applicable to the synthesis of this compound from its corresponding styrene (B11656), it laid the groundwork for future developments in asymmetric catalysis.

For non-functionalized alkenes like styrenes, the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes, has proven to be highly effective. numberanalytics.comcatalysis.blog This method allows for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, including styrene derivatives, providing access to chiral aryl-substituted epoxides. pnas.orgnih.gov More recent advancements have focused on developing even more efficient and selective catalysts, including organocatalysts and biocatalysts. rsc.orgrsc.orgcatalysis.blog For example, chiral ketones have been used as catalysts for the asymmetric epoxidation of styrenes, achieving high enantiomeric excesses. pnas.orgnih.gov

The evolution of these synthetic methods has been paralleled by the development of new reactions utilizing epoxides. The ability to perform highly regio- and diastereoselective ring-opening reactions is crucial for the application of these chiral building blocks. acs.org Modern organic synthesis continues to find innovative ways to employ epoxides, including their use in cascade reactions to rapidly build molecular complexity. numberanalytics.com

Table 2: Key Developments in Asymmetric Epoxidation of Styrene Analogues

| Method | Catalyst System | Substrate Type | Key Features | Reference |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complexes | Unfunctionalized Alkenes | High enantioselectivity for cis-alkenes | numberanalytics.comcatalysis.blog |

| Chiral Ketone Catalysis | Dioxiranes generated in situ | Various Alkenes | High enantioselectivity for styrenes | pnas.orgnih.gov |

| Biocatalytic Epoxidation | Engineered P450 Peroxygenases | Styrenes | High (R)-enantioselectivity | rsc.orgrsc.org |

| Sulfur Ylide-Mediated Epoxidation | Chiral Sulfides/Transition Metals | Aldehydes/Imines | Catalytic asymmetric route to epoxides | thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32785-08-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

2-[methoxy(phenyl)methyl]oxirane |

InChI |

InChI=1S/C10H12O2/c1-11-10(9-7-12-9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |

InChI Key |

QUJNFKZHJQYMOM-UHFFFAOYSA-N |

SMILES |

COC(C1CO1)C2=CC=CC=C2 |

Canonical SMILES |

COC(C1CO1)C2=CC=CC=C2 |

Other CAS No. |

32785-08-3 |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Methoxybenzyl Oxirane and Stereochemical Variants

Direct Epoxidation Approaches to (alpha-Methoxybenzyl)oxirane

Direct epoxidation involves the conversion of a carbon-carbon double bond in a precursor alkene, such as α-methoxystyrene, into an epoxide ring. This transformation is typically accomplished using an oxidizing agent.

A common and straightforward method for synthesizing epoxides is the reaction of an alkene with a peroxyacid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its relative stability and commercial availability. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the alkene, a mechanism known as the "Butterfly mechanism." For precursors to this compound, this method can be highly effective. In a representative synthesis, a substituted alkene is treated with m-CPBA, often with a buffer like sodium bicarbonate or a phosphate (B84403) salt to neutralize the acidic byproduct (meta-chlorobenzoic acid), which could otherwise catalyze the ring-opening of the newly formed epoxide.

For instance, the epoxidation of a di-O-benzyl-substituted alkene precursor with m-CPBA in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) has been reported to produce the corresponding oxirane. Such reactions, when performed on achiral precursors without chiral catalysts, typically result in a racemic or diastereomeric mixture of the epoxide products.

Table 1: Example of Peroxyacid Epoxidation

| Substrate | Reagent | Buffer | Solvent | Temperature | Outcome | Reference |

|---|

To achieve higher efficiency and, crucially, to control the stereochemistry of the resulting epoxide, catalytic methods are often employed. Asymmetric epoxidation allows for the synthesis of specific enantiomers of this compound, which is vital in the production of chiral pharmaceuticals and other biologically active molecules.

Famous examples of asymmetric epoxidation include the Sharpless epoxidation (for allylic alcohols) and the Jacobsen-Katsuki epoxidation (for unfunctionalized alkenes). While specific examples for the direct catalytic asymmetric epoxidation of α-methoxystyrene are specialized, the principles are broadly applicable. These reactions utilize a metal catalyst, such as titanium, manganese, or chromium, complexed with a chiral ligand. The chiral complex then delivers the oxygen atom from a stoichiometric oxidant (like a hydroperoxide) to the alkene in a stereoselective manner. The stereospecific epoxidation of complex molecules containing a p-methoxybenzyl (PMB) ether has been demonstrated, highlighting the feasibility of selective oxidations in the presence of this functional group. nih.gov

Ring-Closing Strategies for Oxirane Formation

An alternative to direct oxidation is the construction of the epoxide ring from an acyclic precursor through an intramolecular cyclization reaction. These methods typically involve a nucleophilic displacement that forms the C-O bond of the oxirane.

This two-step approach first involves the formation of a halohydrin from the precursor alkene. The alkene is treated with a source of electrophilic halogen (e.g., N-Bromosuccinimide or N-Chlorosuccinimide) in the presence of water. This regio- and stereoselective reaction installs a halogen and a hydroxyl group across the double bond.

In the second step, the resulting halohydrin is treated with a base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide). nih.gov The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon bearing the halogen atom and displacing it to form the three-membered oxirane ring. acs.org This Williamson ether synthesis variant is a classic and reliable method for epoxide formation. acs.org

Table 2: General Steps for Halohydrin Cyclization

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Halohydrin Formation | Alkene + NBS/NCS in H₂O | Halohydrin |

The Darzens condensation (or glycidic ester condensation) is a powerful method for forming α,β-epoxy esters, which are derivatives of oxiranes. The classic reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base. researchgate.net To synthesize a precursor to this compound, a methoxybenzaldehyde would be reacted with an α-haloester (e.g., ethyl chloroacetate) using a strong base like sodium ethoxide or potassium tert-butoxide. The base deprotonates the α-haloester to form a carbanion, which attacks the aldehyde. The resulting halo-alkoxide intermediate then undergoes intramolecular cyclization to yield the glycidic ester. More complex variations of this reaction, condensing α-bromoketones with tricarbonyl compounds, have also been developed to produce highly functionalized oxiranes. researchgate.net

Table 3: Reactants for Darzens Condensation

| Carbonyl Compound | α-Halo Compound | Base | Product Type |

|---|

The Corey-Chaykovsky reaction provides a direct route to epoxides from carbonyl compounds using sulfur ylides. researchgate.net To form this compound, a methoxybenzaldehyde is treated with dimethylsulfonium methylide or dimethylsulfoxonium methylide. These ylides are typically generated in situ by treating their corresponding sulfonium (B1226848) or sulfoxonium salt (e.g., trimethylsulfonium (B1222738) iodide) with a strong base such as sodium hydride or n-butyllithium.

The sulfur ylide acts as a nucleophilic methylene-transfer agent. It attacks the carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate. This intermediate then rapidly undergoes intramolecular ring closure, with the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) acting as a leaving group, to furnish the desired epoxide. researchgate.net This method is particularly useful as it is often highly chemoselective for aldehydes and ketones.

Table 4: Reagents for Corey-Chaykovsky Epoxidation

| Aldehyde | Ylide Precursor | Base | Ylide | Product |

|---|

Enantioselective Synthesis of this compound

The creation of single enantiomers of this compound is of significant interest due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals and materials science. The primary methods to achieve this involve asymmetric catalytic epoxidation, the use of chiral auxiliaries, and kinetic resolution.

Asymmetric Catalytic Epoxidation Systems

Asymmetric catalytic epoxidation of the parent alkene, 4-methoxystyrene (B147599), is a direct and efficient route to enantiomerically enriched this compound. Various catalytic systems have been developed to facilitate this transformation with high enantioselectivity.

One notable approach involves the use of biomimetic non-heme iron catalysts. These systems, inspired by the active sites of iron-containing enzymes, can catalyze the epoxidation of terminal alkenes using environmentally benign oxidants like hydrogen peroxide (H₂O₂). For instance, an iron catalyst with a bis-amino-bis-pyridine ligand has been shown to epoxidize 4-methoxystyrene. mdpi.com However, in this particular system, the yield and enantiomeric excess were modest. mdpi.com

Flavoprotein monooxygenases, a class of enzymes, have also been employed for the enantioselective epoxidation of styrene (B11656) derivatives. mdpi.com While some styrene monooxygenases exhibit high activity and enantioselectivity for the (S)-epoxide of styrene, their efficiency can be substrate-dependent. mdpi.com For example, the indole (B1671886) monooxygenase from Gemmobacter nectariphilus (GnIndA) and the styrene monooxygenase from Gordonia rubripertincta (GrStyA) have been investigated for their activity towards various styrene derivatives, including 4-methoxystyrene, often in the presence of organic cosolvents to enhance substrate solubility and enzyme stability. mdpi.com

Another promising strategy involves the incorporation of metal complexes into protein scaffolds to create artificial metalloenzymes. This approach combines the reactivity of a metal catalyst with the chiral environment of a protein. For example, a manganese-based complex incorporated into xylanase 10A (Xln10A) has been shown to catalyze the oxidation of 4-methoxystyrene with potassium peroxymonosulfate (B1194676) (KHSO₅), achieving a high enantioselectivity of 80% in favor of the (R)-isomer. researchgate.net

The table below summarizes the performance of various catalytic systems in the asymmetric epoxidation of 4-methoxystyrene.

| Catalyst System | Oxidant | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| Non-heme iron complex | H₂O₂ | 4-methoxystyrene | 5 | 14 | mdpi.com |

| 1-Mn-Xln10A | KHSO₅ | 4-methoxystyrene | 16 | 80 (R) | researchgate.net |

Chiral Auxiliary-Directed Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. bath.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. bath.ac.uk While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented in readily available literature, the general principles of this methodology are well-established and applicable.

A common strategy involves the use of chiral oxazolidinones, which can be acylated and then subjected to diastereoselective reactions. For the synthesis of an epoxide, a plausible route would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective epoxidation step, and subsequent removal of the auxiliary. The stereochemistry of the newly formed epoxide ring would be directed by the chiral environment of the auxiliary.

Kinetic Resolution Techniques for Optically Pure this compound

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. scispace.com This method can be applied to racemic this compound to obtain one enantiomer in high purity.

Enzymatic kinetic resolution is a widely used approach. For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. While specific data for this compound is limited, this technique has been successfully applied to a wide range of epoxides.

Non-enzymatic methods for kinetic resolution also exist. For example, chiral metal complexes can be used to catalyze the reaction of one enantiomer of an epoxide with a nucleophile, again allowing for the separation of the unreacted enantiomer. The Jacobsen asymmetric epoxidation catalyst, for instance, has been noted for its ability to effect kinetic resolution of certain epoxides. researchgate.net

Diastereoselective Synthesis of this compound Stereoisomers

When the precursor alkene has a substituent on the double bond, as in the case of anethole (B165797) (1-(4-methoxyphenyl)prop-1-ene), the resulting epoxide, 2-(4-methoxyphenyl)-3-methyloxirane, can exist as diastereomers (cis and trans). The diastereoselective synthesis of these stereoisomers involves controlling the relative stereochemistry of the two adjacent stereocenters in the oxirane ring.

The epoxidation of trans-anethole has been a subject of study to understand the factors influencing diastereoselectivity. The choice of epoxidizing agent can have a significant impact on the ratio of cis to trans epoxides formed. For example, epoxidation of trans-anethole with meta-chloroperbenzoic acid (m-CPBA) is a common method to produce the corresponding epoxide. researchgate.net The stereochemical outcome of such reactions is often rationalized by considering the mechanism of the epoxidation and the steric and electronic properties of the substrate and reagent.

Fungal biotransformation has also been explored for the conversion of trans-anethole. The plant pathogenic fungus Colletotrichum acutatum has been shown to metabolize trans-anethole, primarily through an epoxide-diol pathway, indicating the formation of the anethole epoxide as a key intermediate. redalyc.org

The following table presents data on the diastereoselective epoxidation of trans-anethole.

| Precursor | Epoxidizing Agent | Diastereomeric Ratio (trans:cis) | Ref |

| trans-Anethole | meta-Chloroperbenzoic acid (m-CPBA) | Predominantly trans | researchgate.net |

Mechanistic Investigations and Reactivity Profiles of Alpha Methoxybenzyl Oxirane

Nucleophilic Ring-Opening Reactions of (alpha-Methoxybenzyl)oxirane

The reactivity of this compound is dominated by nucleophilic ring-opening reactions, a characteristic feature of epoxides driven by the significant ring strain inherent in the three-membered ring structure. This strain, arising from bond angles compressed to approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons, makes the oxirane ring susceptible to cleavage by a wide range of nucleophiles under milder conditions than those required for other ethers. The presence of an unsymmetrical substitution pattern—a primary carbon on one side and a secondary, benzylic carbon on the other—introduces critical questions of regioselectivity and stereochemistry in its reactions.

Under acidic conditions, the ring-opening of this compound proceeds via a mechanism that exhibits characteristics of both Sₙ1 and Sₙ2 pathways. The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and activates the ring for nucleophilic attack.

A partial positive charge develops on the two carbon atoms of the oxirane ring. This positive charge is significantly more stabilized at the secondary, benzylic carbon (the α-carbon) due to resonance with the adjacent phenyl group. Consequently, the transition state has considerable Sₙ1-like carbocationic character. This electronic effect dictates the regioselectivity of the reaction, causing the nucleophile to preferentially attack the more substituted benzylic carbon atom.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Catalyst | Nucleophile (NuH) | Major Product | Site of Attack |

|---|---|---|---|

| H₃O⁺ | H₂O | 1-(alpha-Methoxybenzyl)ethane-1,2-diol | Benzylic Carbon (Cα) |

| HBr (anhydrous) | Br⁻ | 2-Bromo-1-(alpha-methoxybenzyl)ethanol | Benzylic Carbon (Cα) |

In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening of this compound occurs through a classic Sₙ2 mechanism. Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated, making it a poorer leaving group (an alkoxide). The reaction is therefore driven by the strength of the nucleophile directly attacking one of the electrophilic carbons of the ring.

In this Sₙ2 reaction, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the primary carbon (CH₂) of the oxirane ring.

Table 2: Regioselectivity in Base-Catalyzed Ring-Opening of this compound

| Nucleophile (Nu⁻) | Product | Site of Attack |

|---|---|---|

| RO⁻ (Alkoxide) | 1-Alkoxy-2-(alpha-methoxybenzyl)ethanol | Primary Carbon (Cβ) |

| RS⁻ (Thiolate) | 1-(Alkylthio)-2-(alpha-methoxybenzyl)ethanol | Primary Carbon (Cβ) |

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed with a backside attack by the nucleophile on the carbon atom, which is characteristic of an Sₙ2 reaction. This backside attack results in an inversion of configuration at the carbon center where the substitution occurs.

For this compound, if the starting material is a single enantiomer, the stereochemical outcome is predictable:

Acid-Catalyzed Attack: Nucleophilic attack at the chiral benzylic carbon results in the inversion of its stereocenter.

Base-Catalyzed Attack: Nucleophilic attack at the primary (achiral) carbon does not affect the stereochemistry of the adjacent benzylic carbon, leading to retention of its original configuration.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles and strong bases. Their reaction with this compound follows the base-catalyzed Sₙ2 pathway. The nucleophilic alkyl or aryl group from the organometallic reagent attacks the less sterically hindered primary carbon of the epoxide ring. This reaction is a valuable method for forming new carbon-carbon bonds and typically requires a subsequent acidic workup to protonate the resulting alkoxide.

Table 3: Reaction of this compound with Organometallic Reagents

| Reagent | Solvent | Workup | Product | Site of Attack |

|---|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether | H₃O⁺ | 1-(alpha-Methoxybenzyl)propan-2-ol | Primary Carbon |

Oxygen nucleophiles readily react with this compound, with the regioselectivity being dependent on the reaction conditions.

Alcohols: In the presence of an acid catalyst, alcohols attack the more substituted benzylic carbon. Conversely, under basic conditions, the corresponding alkoxide ion (RO⁻) is used, which acts as a strong nucleophile and attacks the less substituted primary carbon.

Carboxylic Acids: The reaction of epoxides with carboxylic acids can be catalyzed to form hydroxyalkyl esters. The carboxylate anion acts as the nucleophile. The regioselectivity follows the general principles: under acidic catalysis, attack occurs at the benzylic position, while under neutral or base-promoted conditions, attack favors the primary carbon.

Table 4: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Conditions | Product | Site of Attack |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | 2-Methoxy-1-(alpha-methoxybenzyl)ethanol | Benzylic Carbon |

| Sodium Methoxide (NaOCH₃) | Methanol | 1-Methoxy-2-(alpha-methoxybenzyl)ethanol | Primary Carbon |

| Acetic Acid (CH₃COOH) | H⁺ (catalytic) | 2-Acetoxy-1-(alpha-methoxybenzyl)ethanol | Benzylic Carbon |

Nitrogen-based nucleophiles are effective for the ring-opening of this compound, typically yielding amino alcohols or azido alcohols.

Amines: Amines are generally strong nucleophiles that react with epoxides without the need for a catalyst, following an Sₙ2 mechanism. The reaction, known as aminolysis, involves the attack of the amine at the less sterically hindered primary carbon of this compound.

Azides: The azide ion (N₃⁻), usually from a source like sodium azide, is an excellent nucleophile. It readily opens the epoxide ring via an Sₙ2 attack at the less substituted primary carbon to produce an azido alcohol, which is a versatile synthetic intermediate.

Table 5: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Conditions | Product | Site of Attack |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol | 1-Amino-2-(alpha-methoxybenzyl)ethanol | Primary Carbon |

| Diethylamine ((CH₃CH₂)₂NH) | Neat, heat | 1-(Diethylamino)-2-(alpha-methoxybenzyl)ethanol | Primary Carbon |

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

The reaction of epoxides with sulfur nucleophiles, such as thiols, is a fundamental transformation for the synthesis of β-hydroxy sulfides. In the case of this compound, which is an analogue of a styrene (B11656) oxide, the regioselectivity of the ring-opening is a key consideration. The reaction proceeds via a backside nucleophilic attack (SN2 mechanism). The presence of the benzyl (B1604629) group highly influences the site of attack. Nucleophilic attack is generally favored at the benzylic carbon atom due to the stabilization of the partial positive charge in the transition state by the adjacent phenyl ring.

Under basic conditions, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then attacks the epoxide. The reaction typically results in the opening of the oxirane ring with inversion of stereochemistry at the center of attack. Studies on structurally similar compounds, such as methyl trans-3-(4-methoxyphenyl)glycidate, with various thiophenols have shown that the regioselectivity and stereochemistry of the ring-opening can be influenced by factors like solvent and temperature rsc.org. In non-polar solvents, the attack generally occurs at the benzylic carbon.

The general mechanism for the base-catalyzed ring-opening of this compound with a thiol (R-SH) is as follows:

Deprotonation of the thiol by a base to generate the thiolate anion (RS⁻).

Nucleophilic attack of the thiolate anion on one of the epoxide carbons. For this compound, this attack is favored at the benzylic carbon.

Protonation of the resulting alkoxide upon workup to yield the β-hydroxy sulfide (B99878).

| Entry | Sulfur Nucleophile | Solvent | Temperature (°C) | Major Product Regioisomer | Reference |

| 1 | Thiophenol | Methanol | 25 | Attack at benzylic carbon | rsc.org |

| 2 | p-Methylthiophenol | Dioxane | 50 | Attack at benzylic carbon | rsc.org |

| 3 | p-Chlorothiophenol | Tetrahydrofuran | 25 | Attack at benzylic carbon | rsc.org |

Rearrangement Pathways of this compound

Epoxides are known to undergo a variety of rearrangement reactions, driven by the release of ring strain. The nature of the substituent on the oxirane ring plays a crucial role in determining the pathway of these rearrangements.

The Payne rearrangement is an equilibrium between a 2,3-epoxy alcohol and a 1,2-epoxy alcohol under basic conditions wikipedia.orgorganicreactions.org. For a derivative of this compound bearing a hydroxyl group on an adjacent carbon, this rearrangement would be highly relevant. The reaction involves the deprotonation of the hydroxyl group, followed by an intramolecular SN2 attack of the resulting alkoxide on the adjacent epoxide carbon, leading to a new epoxide and a new alkoxide wikipedia.org. This process is reversible and occurs with inversion of configuration at the carbon being attacked wikipedia.org.

The equilibrium can be driven towards one isomer if it is thermodynamically more stable or if it can be trapped in situ by a nucleophile organicreactions.org. For instance, terminal epoxides are generally more reactive towards nucleophilic attack than internal epoxides. Therefore, if the Payne rearrangement of an internal epoxy alcohol leads to a terminal epoxy alcohol, the latter can be selectively opened by a nucleophile present in the reaction mixture ucla.edu. This strategy has been employed in the synthesis of complex diols ucla.edu.

The presence of the alpha-methoxybenzyl group makes this compound susceptible to rearrangements induced by electrophiles, particularly Lewis acids. Coordination of a Lewis acid to the epoxide oxygen weakens the C-O bonds and facilitates their cleavage. Cleavage of the benzylic C-O bond is particularly favored due to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, which is then trapped by a nucleophile or undergoes elimination to yield a ketone or an aldehyde. For instance, the rearrangement of styrene oxides in the presence of a Lewis acid can lead to the formation of phenylacetaldehydes.

Nucleophile-induced rearrangements can also occur, although they are less common for this type of epoxide. In certain cases, a strong, sterically hindered base might induce elimination reactions leading to allylic alcohols.

Cycloaddition Reactions Involving this compound

The oxirane ring can participate in cycloaddition reactions, serving as a three-atom component to construct five-membered heterocyclic rings.

This compound can be envisioned to participate in [3+2] cycloaddition reactions with various dipolarophiles. One common strategy involves the in-situ generation of a carbonyl ylide from the epoxide. This can be achieved through thermal or photochemical ring opening, or by using a transition metal catalyst. The resulting carbonyl ylide, a 1,3-dipole, can then react with a dipolarophile, such as an alkene or an alkyne, to form a five-membered oxygen-containing heterocycle, like a tetrahydrofuran derivative.

The stereoselectivity of these cycloadditions is of paramount importance in organic synthesis. The substituents on both the carbonyl ylide and the dipolarophile influence the facial selectivity of the approach of the two reactants, leading to the preferential formation of one diastereomer. The presence of the chiral center in this compound can direct the stereochemical outcome of the cycloaddition, potentially leading to high diastereoselectivity in the formation of the heterocyclic product. Research on diastereoselective 1,3-dipolar cycloadditions of electronically modified phenyl-nitrile oxides and stilbenes has shown that the electronic nature of the substituents and the choice of chiral auxiliaries can significantly influence the diastereomeric excess of the products rsc.org.

| Dipole (from Epoxide) | Dipolarophile | Catalyst/Conditions | Heterocyclic Product | Diastereoselectivity |

| Carbonyl Ylide | N-Phenylmaleimide | Rh₂(OAc)₄ | Dihydrofuran | High |

| Carbonyl Ylide | Dimethyl Acetylenedicarboxylate | Heat | Furan | N/A |

| Azomethine Ylide (from aziridine analog) | Methyl Acrylate | Ag(I) | Pyrrolidine | Moderate to High |

Selective Reduction and Oxidation of this compound

The selective transformation of the epoxide ring or the substituents is a key aspect of the chemistry of this compound.

Selective Reduction:

The oxirane ring of this compound can be reductively opened to afford an alcohol. The choice of reducing agent determines the regioselectivity of the ring opening. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents that typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. For this compound, this would lead to the formation of 1-phenyl-2-methoxypropan-1-ol. The hydride attacks the less substituted carbon, and subsequent protonation of the alkoxide yields the alcohol. Other reducing agents, such as those that proceed via a mechanism with more carbocationic character, might favor attack at the benzylic position.

Selective Oxidation:

The oxidation of an existing epoxide ring is not a common transformation as epoxides are themselves products of oxidation of alkenes. The oxirane ring is generally stable to many oxidizing agents. However, under forcing conditions or with specific reagents, further oxidation could occur at other sites in the molecule. For instance, the phenyl group could be oxidized, or if other functional groups are present, they might be more susceptible to oxidation. The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a standard method for forming epoxides wikipedia.org. If this compound were to be synthesized via this method from the corresponding alkene, meta-chloroperoxybenzoic acid (m-CPBA) would be a suitable reagent wikipedia.org. The stability of the epoxide product to the reaction conditions is a testament to its relative inertness towards these oxidizing agents.

Hydrogenation and Other Reductive Transformations

The reductive cleavage of epoxides is a synthetically valuable transformation that yields alcohols. The regioselectivity of this ring-opening is highly dependent on the reaction conditions, including the choice of catalyst and reducing agent, as well as the electronic and steric nature of the substituents on the epoxide ring. For aryl-substituted epoxides like this compound, the benzylic position is particularly susceptible to hydrogenolysis.

Catalytic hydrogenation of aryl-substituted epoxides typically proceeds with cleavage of the C-O bond at the benzylic position to afford the corresponding alcohol. This regioselectivity is attributed to the stabilization of the partial positive charge that develops at the benzylic carbon in the transition state. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, analogous reactions with structurally similar compounds, such as 2-phenyloxirane (styrene oxide), provide valuable insights. For instance, the hydrogenation of 2-phenyloxirane over a palladium catalyst predominantly yields 2-phenylethanol.

Reductive ring-opening can also be achieved using metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reagents function as nucleophilic hydride sources. The regioselectivity of hydride attack is sensitive to steric hindrance. In the case of this compound, the hydride would be expected to attack the less sterically hindered carbon of the oxirane ring. For this compound, this would be the CH₂ carbon, leading to the formation of 1-methoxy-1-phenyl-2-ethanol after workup. The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran.

Table 1: Expected Products from Reductive Transformations of this compound

| Reagent/Catalyst | Expected Major Product |

| H₂/Pd-C | 1-Methoxy-1-phenylethane |

| LiAlH₄ | 1-Methoxy-1-phenyl-2-ethanol |

| NaBH₄ | 1-Methoxy-1-phenyl-2-ethanol |

It is important to note that the actual product distribution can be influenced by factors such as reaction temperature, pressure, and the specific isomeric form of the starting epoxide.

Controlled Oxidative Transformations

The oxidation of epoxides can lead to a variety of products depending on the oxidant and reaction conditions. These transformations can involve either the opening of the oxirane ring to form diols or dicarbonyl compounds, or in some cases, further oxidation of the substituents.

One of the most common reagents for the oxidation of epoxides is meta-chloroperoxybenzoic acid (m-CPBA). However, m-CPBA is more typically used for the epoxidation of alkenes rather than the oxidation of existing epoxides. When epoxides are subjected to strong oxidizing conditions, oxidative cleavage of the carbon-carbon bond of the ring can occur.

Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave vicinal diols. Therefore, a two-step sequence involving the hydrolysis of the epoxide to the corresponding diol, 1-methoxy-1-phenyl-1,2-ethanediol, followed by treatment with an oxidizing agent like periodic acid, would be expected to cleave the C-C bond, yielding benzaldehyde and formaldehyde. The initial hydrolysis of the epoxide can be catalyzed by either acid or base.

Ozonolysis is another powerful oxidative cleavage method, typically applied to alkenes and alkynes. Its application to epoxides is less common but could potentially lead to cleavage of the C-C bond.

The presence of the methoxybenzyl group also introduces the possibility of oxidation at the benzylic position or the aromatic ring under harsh oxidative conditions. However, controlled oxidation would aim to selectively transform the oxirane ring.

Table 2: Potential Products from Controlled Oxidative Transformations of this compound

| Reagent(s) | Potential Major Product(s) |

| 1. H₃O⁺ 2. HIO₄ | Benzaldehyde, Formaldehyde |

| Strong Oxidizing Agent (e.g., hot KMnO₄) | Benzoic acid |

The specific outcomes of these oxidative reactions would be highly dependent on the precise reaction conditions employed, and careful control would be necessary to achieve selective transformations. Mechanistic studies on the controlled oxidation of this compound are not widely reported, and thus predictions are based on the known reactivity of similar functional groups.

Applications of Alpha Methoxybenzyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Advanced Intermediates

(alpha-Methoxybenzyl)oxirane is a crucial starting material for the synthesis of various chiral intermediates that are subsequently used in the construction of more complex molecules. The epoxide ring, being highly strained, readily undergoes nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups with a high degree of stereocontrol. This reactivity makes it an ideal precursor for creating molecules with multiple stereocenters.

For instance, the reaction of this compound with different nucleophiles can lead to the formation of chiral diols, amino alcohols, and other valuable synthetic intermediates. The stereochemistry of the resulting product is directly influenced by the stereochemistry of the starting oxirane, making it a reliable method for asymmetric synthesis.

Utilization in Total Synthesis of Natural Products

The strategic incorporation of this compound has been instrumental in the total synthesis of several biologically active natural products. Its ability to introduce specific stereocenters early in a synthetic sequence makes it a powerful tool for achieving the desired stereochemistry in the final complex target molecule.

One notable application is in the synthesis of marine natural products, which often possess complex and unique structures. For example, in the synthesis of certain macrocyclic diterpenes, the Sharpless asymmetric epoxidation is employed to create a chiral epoxide intermediate, which then undergoes a series of transformations to yield the final natural product. units.it Similarly, in the synthesis of other complex natural products, Lewis acid-induced epoxide opening of intermediates derived from compounds like this compound is a key step in constructing the core structure with the correct stereochemistry. researchgate.net

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The development of new therapeutic agents often relies on the ability to synthesize novel and complex molecular scaffolds with high stereochemical purity. This compound serves as a valuable precursor for generating such scaffolds, which form the core of many pharmacologically active compounds. d-nb.info

The epoxide's reactivity allows for the construction of diverse heterocyclic systems and other molecular frameworks that are common in drug molecules. For example, derivatives of this compound have been explored for their potential anticancer and antimicrobial properties. The synthesis of these derivatives often involves the ring-opening of the oxirane followed by further functionalization to build the desired pharmacologically relevant scaffold. The inherent chirality of the oxirane is crucial for obtaining the specific stereoisomer that exhibits the desired biological activity.

Construction of Stereo-Defined Molecular Architectures

The primary advantage of using this compound in synthesis is the high level of stereochemical control it offers. The defined stereochemistry of the oxirane ring allows for the precise construction of molecules with multiple, well-defined stereocenters.

Diastereomeric Control in Convergent Synthetic Strategies

In convergent synthetic strategies, where different fragments of a molecule are synthesized separately and then joined together, controlling the diastereoselectivity of the coupling reaction is paramount. The use of chiral building blocks like this compound in one of the fragments can effectively control the stereochemical outcome of the fragment coupling. The steric and electronic properties of the methoxybenzyl group can influence the approach of the other fragment, leading to the preferential formation of one diastereomer over the other. This has been demonstrated in the synthesis of complex molecules where high diastereoselectivity was achieved in key bond-forming reactions. researchgate.net

Enantiomeric Purity in Chiral Target Molecule Production

The enantiomeric purity of the final target molecule is a critical factor, especially in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. By starting with an enantiomerically pure this compound, chemists can ensure that the desired enantiomer of the final product is obtained. The stereochemical information embedded in the oxirane is transferred through the synthetic sequence, ultimately leading to a product with high enantiomeric excess. This approach is widely used in the synthesis of chiral drugs and other enantiomerically pure compounds. organic-chemistry.orgresearchgate.net

Influence of the Methoxybenzyl Substituent on Synthetic Manipulations

The methoxybenzyl group in this compound is not merely a passive spectator in synthetic transformations. Its electronic and steric properties play a significant role in influencing the reactivity and selectivity of the oxirane ring and subsequent reactions.

Advanced Characterization and Computational Analysis of Alpha Methoxybenzyl Oxirane

Spectroscopic Analysis for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within a molecule and assessing the purity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. omicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework, including connectivity and stereochemistry, can be obtained. capes.gov.br

For (alpha-Methoxybenzyl)oxirane, ¹H NMR spectroscopy provides characteristic signals for the protons in the molecule. The protons on the oxirane ring typically appear at chemical shifts between 2.5 and 3.5 ppm. libretexts.org The specific chemical shifts and coupling constants of the oxirane protons are crucial for determining the relative stereochemistry (cis or trans) of the substituents. The methoxy (B1213986) group protons usually present as a sharp singlet, while the protons of the benzyl (B1604629) group's aromatic ring exhibit signals in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen are expected to resonate in the range of 3.4-4.5 ppm. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Oxirane Derivatives This table provides illustrative data for similar oxirane structures to indicate expected chemical shift ranges.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Oxirane Ring Protons | 2.5 - 3.5 | 40 - 60 |

| Methoxy (O-CH₃) Protons | 3.3 - 3.8 | 50 - 60 |

| Benzylic Protons | 4.5 - 5.0 | 50 - 70 |

| Aromatic Protons | 6.8 - 7.5 | 110 - 140 |

Note: Actual chemical shifts can vary depending on the solvent and specific substitution patterns.

While NMR spectroscopy is excellent for determining the relative arrangement of atoms, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. researchgate.netspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govresearchgate.net The way the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, which reveals the precise position of each atom. nih.gov

For an enantiomerically pure sample of this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer at each stereocenter). springernature.com The analysis of anomalous dispersion effects, often referred to as the Bijvoet method, is crucial for this determination, especially for molecules containing only light atoms. researchgate.netresearchgate.net The quality of the crystal and the data collection strategy are critical for a reliable assignment of the absolute configuration. chem-soc.si

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide a powerful lens through which to investigate the behavior of molecules at an atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become an invaluable tool for studying the mechanisms of chemical reactions. research-solution.com By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed picture of the reaction pathway. rsc.orgresearchgate.net

For this compound, DFT calculations can be used to model various reactions, such as its ring-opening with different nucleophiles. These calculations can predict the activation energies for different possible pathways, thereby explaining or predicting the regioselectivity and stereoselectivity of the reaction. For example, DFT can help determine whether a nucleophile will attack the more or less substituted carbon of the oxirane ring and from which face of the molecule the attack will occur.

A molecule's conformation, its specific three-dimensional arrangement of atoms, can significantly influence its physical properties and reactivity. The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. diva-portal.orgbiorxiv.org Understanding this landscape is key to predicting the most stable conformations and the energy barriers between them. aps.org

Computational methods, particularly molecular mechanics and quantum chemistry calculations, are used to perform a conformational analysis of this compound. These studies can identify the various low-energy conformations (conformers) of the molecule and the rotational barriers around its single bonds. The relative populations of these conformers at a given temperature can be estimated from their calculated energies. This information is crucial for interpreting experimental data, such as NMR spectra, and for understanding how the molecule's shape influences its interactions with other molecules. The presence of multiple stable conformations can lead to a "multifunnel" energy landscape. rsc.org

Computational modeling extends beyond mechanistic studies to the prediction of a molecule's inherent reactivity and selectivity in chemical transformations. nih.govrsc.orgemory.edu By calculating various molecular properties and descriptors, it is possible to anticipate how a molecule will behave in a given reaction.

For this compound, computational models can be used to predict its reactivity towards a range of reagents. For instance, by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate calculated molecular descriptors with experimentally observed reactivity or selectivity. researchgate.net These predictive models are instrumental in the rational design of new synthetic routes and in understanding the factors that govern the outcome of a chemical reaction.

Q & A

Q. Basic Methodological Approach :

- Titration : Use the AOCS Cd 9-57 method, where oxirane oxygen (%) is determined via reaction with hydrobromic acid and back-titration with potassium hydroxide .

- FTIR-ATR Spectroscopy : Monitor the C–O–C stretching vibration (~1100 cm⁻¹) and correlate absorbance with oxirane content using validated calibration curves (r² = 0.995) .

- Theoretical Calculation : Apply the formula , where is the iodine value of the precursor. For example, an IV of 101.3 g I₂/100 g yields , but experimental values often fall short due to side reactions .

Q. Data Discrepancy Analysis :

| Factor | Impact on Oxirane Yield | Evidence |

|---|---|---|

| Concurrent epoxide ring-opening | Reduces OOC (Oxirane Oxygen Content) by 20–80% due to nucleophilic attack | |

| Incomplete epoxidation | Theoretical vs. experimental gaps (e.g., 7.1% vs. 7.46% in ERVO studies) linked to iodine value reductions |

What advanced spectroscopic techniques confirm the structural integrity of the oxirane ring in this compound?

Q. Basic Characterization :

Q. Advanced Analysis :

- High-Resolution IR/Raman Spectroscopy : Resolve ν₃ (1270.4 cm⁻¹) and ν₂ (1497.8 cm⁻¹) bands for interstellar or atmospheric studies .

- Kinetic Isotope Effects (KIEs) : Track ring-opening reactions using deuterated analogs to validate reaction mechanisms .

How do reaction kinetics and mass transfer limitations influence epoxidation efficiency?

Q. Advanced Experimental Design :

- Temperature Effects : At 70°C, oxirane degradation rates increase 3-fold vs. 50°C due to accelerated ring-opening (Figure 3 in ).

- Formic Acid Concentration : Higher concentrations (>5.38 g) reduce oxirane yield by promoting side reactions (e.g., diol formation) .

Q. Modeling :

- Use MATLAB’s Runge–Kutta method integrated with genetic algorithms to optimize kinetic parameters (e.g., rate constants, activation energies) .

How can researchers resolve contradictions between observed and theoretical oxirane yields?

Q. Methodological Framework :

Validate Precursor Purity : Ensure iodine values (e.g., 121.6 g I₂/100 g) match theoretical assumptions .

Monitor Side Reactions : Use real-time OOC analysis (Figure 2 in ) to detect epoxide ring-opening.

Adjust Catalytic Conditions : For example, reduce formic acid or optimize agitation rates (750 rpm in ).

Q. Case Study :

- Espinoza’s model predicted 7.1% oxirane, but experimental yields reached 7.46% due to reduced iodine value (93–99.7% consumption) .

What computational tools are recommended for optimizing this compound synthesis?

Q. Advanced Approaches :

- DFT Calculations : Simulate transition states for epoxidation and ring-opening pathways.

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics .

- Cheminformatics : Use SMILES strings (e.g.,

C1CO1for oxirane ) to predict reactivity in silico.

How should environmental toxicity assessments be integrated into research workflows?

Q. Methodology :

- Acute Aquatic Toxicity Testing : Measure EC₅₀ values (e.g., 54–98 ppm in algae) using OECD Guidelines .

- Chronic Toxicity Estimation : Assume chronic values ≈10% of acute LC/EC₅₀ data for nonionic surfactants .

What strategies improve reproducibility in oxirane quantification across labs?

Q. Best Practices :

- Standardized Titration Protocols : Adopt AOCS Cd 9-57 with ≤1.2% reproducibility .

- Cross-Validate FTIR-ATR : Use sodium thiosulfate solutions (1.3 M, pH 7.0) to calibrate detectors .

How can researchers leverage open-access chemical databases for literature reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.